molecular formula C11H14N2O2 B3033890 3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one CAS No. 1250502-21-6

3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one

Cat. No.: B3033890
CAS No.: 1250502-21-6
M. Wt: 206.24
InChI Key: IHXPLGFUXBRZCD-UHFFFAOYSA-N
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Description

3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one is an organic compound with the molecular formula C11H14N2O2. It is a versatile chemical used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one typically involves the reaction of 3-(aminomethyl)phenyl with oxazinan-2-one under specific conditions. One common method includes the use of catalysts and solvents to facilitate the reaction. For example, the compound can be synthesized by reacting 3-(aminomethyl)phenyl with oxazinan-2-one in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one is unique due to its specific structural features and versatile applications in various fields of scientific research. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for researchers .

Properties

IUPAC Name

3-[3-(aminomethyl)phenyl]-1,3-oxazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-8-9-3-1-4-10(7-9)13-5-2-6-15-11(13)14/h1,3-4,7H,2,5-6,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXPLGFUXBRZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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